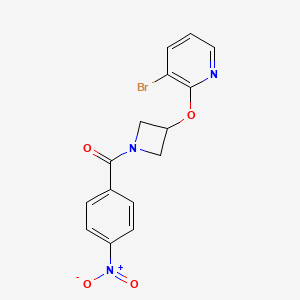
(3-((3-Bromopyridin-2-yl)oxy)azetidin-1-yl)(4-nitrophenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-((3-Bromopyridin-2-yl)oxy)azetidin-1-yl)(4-nitrophenyl)methanone is a complex organic compound that features a unique combination of functional groups, including a bromopyridine moiety, an azetidine ring, and a nitrophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-((3-Bromopyridin-2-yl)oxy)azetidin-1-yl)(4-nitrophenyl)methanone typically involves multiple steps, starting with the preparation of the bromopyridine derivative. One common approach is to react 3-bromopyridine with an appropriate azetidine derivative under controlled conditions to form the desired azetidine intermediate. This intermediate is then reacted with a nitrophenylmethanone derivative to yield the final product. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize the yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to ensure high-quality output.
化学反応の分析
Types of Reactions
(3-((3-Bromopyridin-2-yl)oxy)azetidin-1-yl)(4-nitrophenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the nitrophenyl group, potentially converting it to an amine or other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro-oxidized derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce various functional groups into the bromopyridine ring, leading to a wide range of substituted products.
科学的研究の応用
(3-((3-Bromopyridin-2-yl)oxy)azetidin-1-yl)(4-nitrophenyl)methanone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the development of new materials and compounds.
Material Science: The unique structural features of the compound make it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of (3-((3-Bromopyridin-2-yl)oxy)azetidin-1-yl)(4-nitrophenyl)methanone involves its interaction with specific molecular targets. The bromopyridine moiety can bind to certain enzymes or receptors, modulating their activity. The azetidine ring and nitrophenyl group contribute to the compound’s overall binding affinity and specificity. The exact pathways involved depend on the specific application and target, but the compound’s structure allows for versatile interactions with various biological molecules .
類似化合物との比較
Similar Compounds
- tert-Butyl 3-((3-bromopyridin-2-yl)oxy)azetidine-1-carboxylate
- 2-(3-((3-Bromopyridin-2-yl)oxy)azetidin-1-yl)quinoline
- 3-(3-Bromopyridin-2-yl)azetidin-3-ol
Uniqueness
Compared to similar compounds, (3-((3-Bromopyridin-2-yl)oxy)azetidin-1-yl)(4-nitrophenyl)methanone stands out due to the presence of the nitrophenyl group, which imparts unique electronic and steric properties. This makes it particularly useful in applications requiring specific interactions with biological targets or materials with distinct properties .
特性
分子式 |
C15H12BrN3O4 |
|---|---|
分子量 |
378.18 g/mol |
IUPAC名 |
[3-(3-bromopyridin-2-yl)oxyazetidin-1-yl]-(4-nitrophenyl)methanone |
InChI |
InChI=1S/C15H12BrN3O4/c16-13-2-1-7-17-14(13)23-12-8-18(9-12)15(20)10-3-5-11(6-4-10)19(21)22/h1-7,12H,8-9H2 |
InChIキー |
IFYDUKKRGAXWOR-UHFFFAOYSA-N |
正規SMILES |
C1C(CN1C(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC3=C(C=CC=N3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



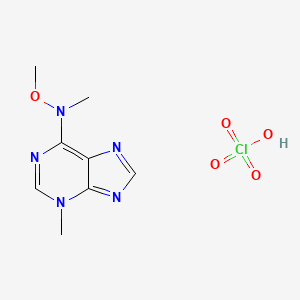
![5-Methoxy-6-(5-methoxy-2-octyl-1,3-dioxobenzo[de]isoquinolin-6-yl)-2-octylbenzo[de]isoquinoline-1,3-dione](/img/structure/B14130960.png)

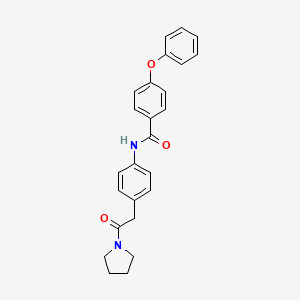
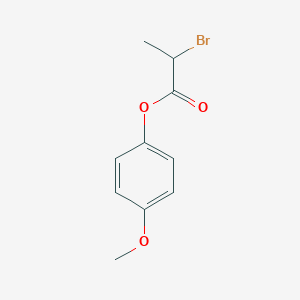
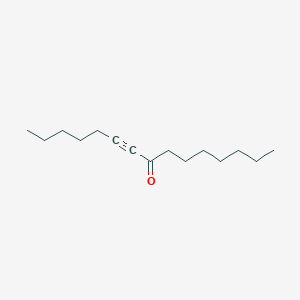
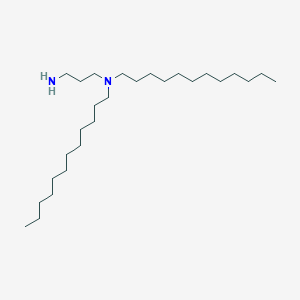
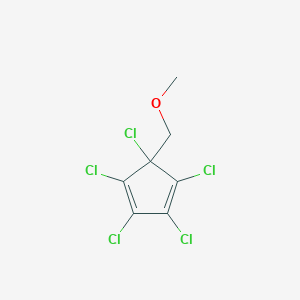
![2-Methyl-3-[4-(morpholin-4-yl)phenyl]quinazolin-4(3H)-one](/img/structure/B14130984.png)
![N-[3-(1,1,2,2-Tetrafluoroethoxy)phenyl]guanidine](/img/structure/B14130985.png)



